N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: is a chemical compound characterized by its unique structure, which includes a benzyl group, a difluoromethylsulfanyl group, and a thiadiazol-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of benzylamine with a suitable thiadiazole precursor under controlled conditions. The difluoromethylsulfanyl group can be introduced through subsequent reactions involving difluoromethylating agents.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: : N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazoles.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine may be used to study biological processes and pathways. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: . Its unique chemical properties may make it useful in the design of new therapeutic agents.
Industry: : In industry, this compound can be used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism by which N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine include other thiadiazoles and benzyl derivatives. These compounds share structural similarities but may differ in their functional groups and properties.
Uniqueness: : this compound stands out due to its specific combination of a benzyl group, a difluoromethylsulfanyl group, and a thiadiazol-2-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.
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Biological Activity
N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and other therapeutic potentials.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes:
- Benzyl Group : Enhances lipophilicity and biological activity.
- Difluoromethylsulfanyl Group : Imparts distinct chemical properties that may influence interaction with biological targets.
- Thiadiazole Core : Known for its diverse pharmacological activities.
The molecular formula is C10H9F2N3S2 with a molecular weight of 273.33 g/mol .
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to various receptors, altering their activity and leading to physiological effects.
- Antimicrobial Activity : Its structural features allow it to interact with bacterial cell membranes or metabolic pathways, disrupting their function.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds containing the thiadiazole moiety, including this compound. The compound has shown promising results against various strains:
Microorganism | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | High | |
Escherichia coli | Moderate | |
Pseudomonas aeruginosa | Moderate | |
Candida albicans | Significant |
In vitro studies indicate that derivatives of thiadiazoles can exhibit potent antibacterial and antifungal activities comparable to standard antibiotics .
Antitumor Activity
Research has demonstrated that this compound exhibits antitumor properties:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (breast cancer) | 3.3 | |
HEK293T (human embryonic kidney) | 33.74 |
These findings suggest that the compound can effectively inhibit cell proliferation in certain cancer types.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against Xanthomonas oryzae, revealing that some derivatives exhibited inhibition rates significantly higher than commercial bactericides .
- Antitumor Screening : A series of novel 1,3,4-thiadiazole derivatives were synthesized and screened for their antitumor activity against different cancer cell lines. The results indicated substantial inhibitory effects on tumor growth compared to controls .
Properties
IUPAC Name |
N-benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3S2/c11-8(12)16-10-15-14-9(17-10)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYHVSQQDAFHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(S2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.